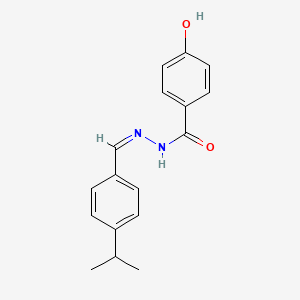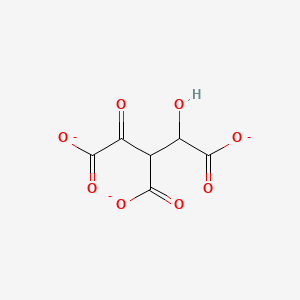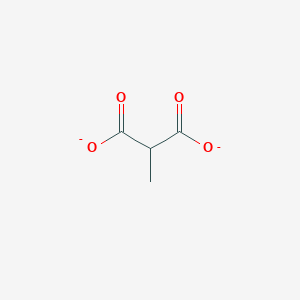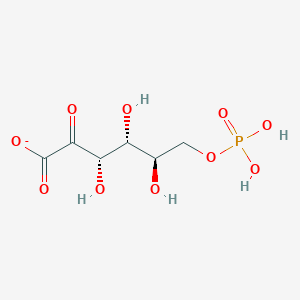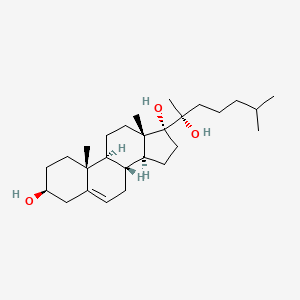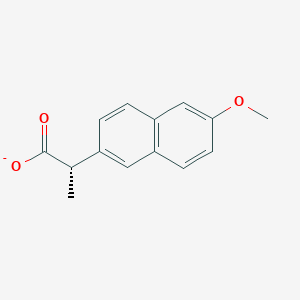
Anaprox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naproxen(1-) is the anion formed from naproxen by loss of a proton from the carboxy group. It is a conjugate base of a naproxen.
An anti-inflammatory agent with analgesic and antipyretic properties. Both the acid and its sodium salt are used in the treatment of rheumatoid arthritis and other rheumatic or musculoskeletal disorders, dysmenorrhea, and acute gout.
Scientific Research Applications
1. Potentiometric Sensor Development
Anaproxen, the active ingredient in Anaprox, has been investigated for its application in developing potentiometric sensors. A study by Kormosh et al. (2021) designed a sensor with a plasticized PVC membrane that is sensitive to naproxen anion. This sensor shows potential for detecting and determining naproxen in pharmaceutical formulations, demonstrating this compound's relevance in analytical chemistry and drug monitoring applications (Kormosh et al., 2021).
2. Anti-Bacterial Surface Modification
Accelerated Neutral Atom Beam (ANAB) technology has been used to modify polypropylene surfaces, reducing bacterial colonization without using drugs or antibiotics. Although not directly involving this compound, this study's relevance lies in the name similarity with ANAB, demonstrating a connection to advanced material science and biomedical engineering. The study by Liu et al. (2022) shows how surface modifications can inhibit bacterial colonization, a crucial aspect in preventing implant infections (Liu et al., 2022).
Properties
Molecular Formula |
C14H13O3- |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/p-1/t9-/m0/s1 |
InChI Key |
CMWTZPSULFXXJA-VIFPVBQESA-M |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |
synonyms |
Aleve Anaprox Methoxypropiocin Naprosin Naprosyn Naproxen Naproxen Sodium Naproxenate, Sodium Proxen Sodium Naproxenate Sodium, Naproxen Synflex |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)
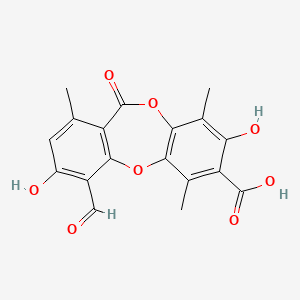
![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)


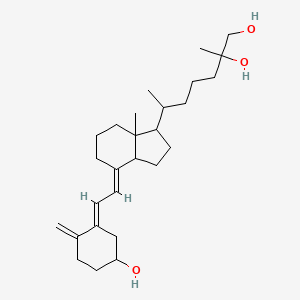
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
